
1-(2-Boc-aminoethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Boc-aminoethyl)piperazine is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
1-(2-Boc-aminoethyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Boc-aminoethyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can be used in coupling reactions, such as Buchwald-Hartwig amination, to form carbon-nitrogen bonds with aryl halides.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Boc-aminoethyl)piperazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Boc-aminoethyl)piperazine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming bonds with electrophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
1-(2-Boc-aminoethyl)piperazine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
4-(2-Boc-aminoethyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-Boc-piperazine: Contains only the Boc-protected piperazine ring without the additional ethylamine group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the piperazine ring, providing a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C11H23N3O2 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)9(12)8-14-6-4-13-5-7-14/h9,13H,4-8,12H2,1-3H3 |
Clé InChI |
AHKDOLBRHXIVPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CN1CCNCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


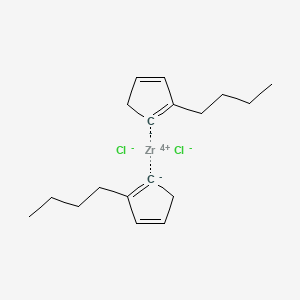
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
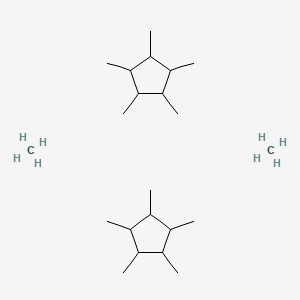
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)


![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
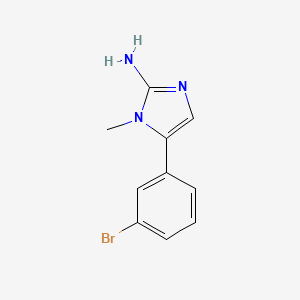
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
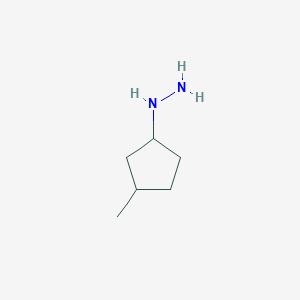
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
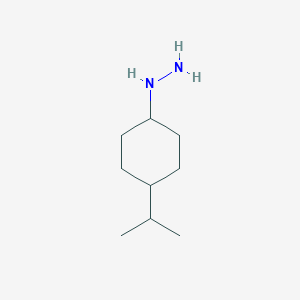
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
